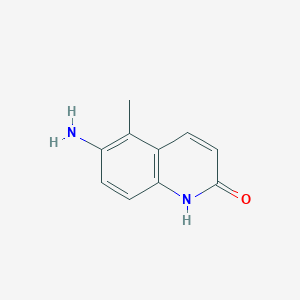

6-Amino-5-methylquinolin-2-ol

Description

Overview of Quinoline (B57606) Derivatives in Contemporary Academic Research

Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govresearchgate.net This is due to its ability to interact with a wide range of biological targets. Consequently, quinoline derivatives are the subject of intense academic and industrial research, leading to the development of compounds with a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netorientjchem.orgmdpi.com The adaptability of the quinoline ring allows for the synthesis of a vast library of derivatives through various substitution patterns, each potentially yielding a new bioactive molecule. researchgate.netthesciencein.org

Structural Significance of the Quinolinol Scaffold in Chemical Biology

The quinolinol scaffold, characterized by a hydroxyl group on the quinoline ring, is of particular importance in chemical biology. The position of the hydroxyl group significantly influences the compound's physicochemical properties and biological activity. For instance, 8-quinolinol derivatives have been extensively studied for their metal-chelating properties and resultant antimicrobial effects. fordham.edunih.gov The introduction of substituents, such as amino and methyl groups, to the quinolinol core can further modulate these properties. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the methyl group can influence the molecule's steric and electronic properties. This multi-faceted nature of substituted quinolinols makes them attractive candidates for the design of targeted chemical probes and therapeutic agents. ajtmh.orgnih.gov

Rationale for Focused Investigation of 6-Amino-5-methylquinolin-2-ol and Related Architectures

The specific architecture of this compound presents a unique combination of functional groups that warrants a dedicated investigation. The presence of the amino group at the 6-position and the methyl group at the 5-position on the quinolin-2-ol backbone creates a distinct electronic and steric environment. This arrangement can influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. Research into related structures, such as 6-amino-2-methyl-quinolin-4-ol, has demonstrated their potential as intermediates in the synthesis of protein tyrosine kinase inhibitors. A focused study on this compound is therefore crucial to unlock its potential and to understand the structure-activity relationships within this class of compounds.

Synthesis and Characterization

The synthesis of substituted quinolin-2-ols often involves multi-step reaction sequences. A common strategy for similar structures, such as 2-methyl-N-arylquinolin-4-amines, begins with the condensation of an aniline (B41778) derivative with ethyl acetoacetate. rsc.org This is followed by cyclization at high temperatures, often in a solvent like diphenyl ether, to form the quinoline core. rsc.org Subsequent chlorination and nucleophilic substitution reactions can be employed to introduce the desired functional groups. rsc.org

For instance, the synthesis of 4-chloro-2-methylquinolin-6-ol (B5718088) has been achieved through the demethylation of a methoxy-substituted precursor using boron tribromide (BBr₃). rsc.org The resulting hydroxyl group can then be further functionalized.

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts and coupling constants would provide information about the substitution pattern on the quinoline ring. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the quinolin-2-ol core. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₂O, MW: 174.20 g/mol ). guidechem.com Fragmentation patterns could provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the quinoline ring. |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems.

Solubility, pKa, and logP

| Property | Description | Predicted Value/Behavior for this compound |

| Solubility | The ability of the compound to dissolve in a particular solvent. The presence of both polar (amino, hydroxyl) and nonpolar (methyl, aromatic rings) groups suggests that its solubility will be dependent on the solvent's polarity. It is expected to have limited solubility in water and better solubility in organic solvents like DMSO and ethanol (B145695). A related compound, 5-Amino-6-methylquinoline, has a reported solubility of >23.7 µg/mL at pH 7.4. nih.gov | |

| pKa | A measure of the acidity or basicity of the functional groups. The amino group will have a basic pKa, while the hydroxyl group of the quinolin-2-ol tautomer will have an acidic pKa. The exact values would be influenced by the electronic effects of the other substituents on the ring. | |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the lipophilicity of the compound. The methyl group and the quinoline core contribute to its lipophilicity, while the amino and hydroxyl groups increase its hydrophilicity. A calculated XLogP3 value for the isomeric 5-Amino-6-methylquinoline is 1.5. nih.gov |

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups, opening up avenues for various chemical transformations and potential applications.

Reactivity Profile and Derivatization Potential

The amino group at the 6-position is a key site for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. For example, the reaction of 6-amino-2-methylquinolin-4-ol with various aldehydes and ketones can lead to the synthesis of novel Schiff bases. researchgate.net These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, including hybrid molecules with other heterocyclic systems. thesciencein.orgthesciencein.org The quinolin-2-ol moiety can also participate in reactions, such as O-alkylation.

Potential as a Scaffold in Medicinal Chemistry

The substituted quinoline framework is a well-established platform for the development of new therapeutic agents. orientjchem.orgmdpi.com The specific substitution pattern of this compound makes it an interesting candidate for several reasons:

The amino and hydroxyl groups can participate in hydrogen bonding interactions with biological targets.

The quinoline core itself is known to intercalate with DNA, a mechanism relevant to anticancer activity. orientjchem.org

Derivatives of similar quinoline structures have shown a wide range of biological activities. For example, various substituted quinolinols have demonstrated antifungal and amoebicidal properties. fordham.eduajtmh.orgnih.gov Furthermore, quinoline derivatives are being investigated for their potential in treating a variety of diseases, including cancer and viral infections. rsc.orgnih.gov

Utility as a Chemical Probe or Intermediate

Beyond its potential as a therapeutic scaffold, this compound could also serve as a valuable chemical probe or a key intermediate in organic synthesis. Its potential fluorescent properties, a common feature of many quinoline derivatives, could be exploited for developing fluorescent probes for bioimaging applications. As an intermediate, its reactive functional groups allow for its incorporation into larger, more complex molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-7-2-5-10(13)12-9(7)4-3-8(6)11/h2-5H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBOFKBEJVHKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC(=O)N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Amino 5 Methylquinolin 2 Ol

Strategic Syntheses of the 6-Amino-5-methylquinolin-2-ol Core

Classical and Contemporary Cyclization Reactions in Quinoline (B57606) Formation

No specific information is available for the synthesis of this compound using classical or contemporary cyclization reactions. General quinoline syntheses like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions are well-established for the quinoline core, but their application to produce this specific substitution pattern has not been documented. Modern methods often involve transition-metal-catalyzed C-H activation and annulation strategies, but again, no examples for this target molecule are reported.

Regioselective Functional Group Interconversions Leading to the Amino-methylquinolinol Moiety

There is no available data on the regioselective functional group interconversions to produce this compound. Such a synthesis would likely involve the strategic introduction and modification of nitro, amino, methyl, and hydroxyl groups on a pre-formed quinoline or quinolinone ring. However, the specific conditions and regiochemical control required for this particular arrangement of substituents are not described in the literature.

Derivatization Strategies and Synthesis of Novel Analogs

Directed Modifications at the Quinoline Ring System

No literature exists describing directed modifications on the this compound ring system. Research on other quinolines shows that electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions are common, but the outcomes are highly dependent on the existing substituents. Without experimental data, predicting the reactivity and regioselectivity for this compound is not feasible.

Chemical Transformations of the Amino and Hydroxyl Substituents (e.g., Schiff Base Formation, Heterocyclization Reactions)

Specific examples of chemical transformations involving the amino and hydroxyl groups of this compound are not documented. While aminoquinolines are known to form Schiff bases with aldehydes and ketones, and can participate in heterocyclization reactions, no such derivatives of this compound have been reported.

Synthesis of Metal Complexes with Quinoline-based Ligands

There are no published studies on the synthesis of metal complexes using this compound as a ligand. The presence of the hydroxyl group at the 2-position and the amino group at the 6-position could potentially allow it to act as a chelating ligand for various metal ions. However, its synthesis, isolation, and complexation behavior have not been investigated or reported.

Elucidation of Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound would likely involve reactions targeting its three key functional groups: the secondary amine on the ring, the hydroxyl group, and the aromatic ring system itself. The interplay of these groups dictates the electronic properties of the molecule and, consequently, its reactivity.

The amino group (-NH2) is a nucleophilic center and an activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, given the substitution pattern, the primary sites for further functionalization would be the remaining open positions on the carbocyclic ring. The hydroxyl group (-OH) at the 2-position establishes a tautomeric equilibrium with its keto form, 6-amino-5-methylquinolin-2(1H)-one. This tautomerism is a critical factor in its reactivity.

Plausible Reaction Pathways:

N-Alkylation and N-Acylation: The amino group can readily undergo reactions with alkyl halides or acyl chlorides. The mechanism would follow a standard nucleophilic substitution pathway where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl or acyl group.

O-Alkylation and O-Acylation: The hydroxyl group (in its enol form) can be targeted by similar electrophiles. The reaction conditions, such as the choice of base and solvent, would be crucial in determining the selectivity between N- and O-functionalization.

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and methyl groups strongly activates the benzene (B151609) ring towards electrophilic attack (e.g., halogenation, nitration, sulfonation). The directing effects of the existing substituents would need to be carefully considered to predict the regioselectivity of these reactions.

Tandem and Cyclization Reactions: As seen in related quinolinone systems, the molecule could serve as a precursor in acid-catalyzed tandem reactions. For instance, reactions with propargylic alcohols could potentially lead to the formation of fused heterocyclic systems like pyrano[3,2-c]quinolones, proceeding through a Friedel–Crafts-type mechanism followed by cyclization rsc.org.

A proposed mechanism for a Friedel-Crafts-type reaction on a related quinolinone is initiated by the conversion of an alcohol to a carbocation by a Brønsted acid catalyst, which then undergoes electrophilic attack by the electron-rich quinolinone ring, followed by cyclization to form a new fused ring system rsc.org.

Interactive Table: Potential Derivatization Reactions and Mechanisms

| Reaction Type | Reagents | Functional Group Targeted | Plausible Mechanism |

| N-Acetylation | Acetic Anhydride, Pyridine (B92270) | Amino (-NH2) | Nucleophilic Acyl Substitution |

| O-Methylation | Methyl Iodide, K2CO3 | Hydroxyl (-OH) | Williamson Ether Synthesis |

| Bromination | Br2, Acetic Acid | Aromatic Ring | Electrophilic Aromatic Substitution |

| Diazotization | NaNO2, HCl | Amino (-NH2) | Formation of a diazonium salt |

Implementation of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry to the synthesis of quinoline derivatives is a significant area of research aimed at reducing the environmental impact of chemical processes. These principles can be extrapolated to the potential synthesis of this compound.

Key green strategies relevant to quinoline synthesis include:

Use of Greener Solvents: Traditional methods often employ hazardous solvents. Green alternatives focus on using water, ethanol (B145695), or ionic liquids, which are less toxic and more environmentally benign rsc.org.

Catalysis: The use of catalysts, particularly heterogeneous or nanocatalysts, is central to green synthesis. These catalysts can increase reaction efficiency, reduce energy consumption, and can often be recovered and reused, minimizing waste rsc.org. For example, Ru–Fe/γ-Al2O3 has been used as a recyclable catalyst in a continuous flow system for synthesizing 2-methylquinoline (B7769805) compounds from nitroarenes in an ethanol/water system rsc.org.

Atom Economy: Multicomponent reactions (MCRs), such as the Friedländer annulation, are often employed for quinoline synthesis. MCRs are highly atom-economical as they combine multiple starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants into the final structure acs.org.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Data Table: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Example/Benefit |

| Alternative Solvents | Use of water or ethanol/water mixtures | Reduces reliance on volatile organic compounds (VOCs). rsc.org |

| Heterogeneous Catalysis | Nanocatalysts (e.g., Ru-Fe/γ-Al2O3) | Enables catalyst recycling and continuous flow processes, reducing waste. rsc.org |

| Atom Economy | One-pot multicomponent reactions | Maximizes the incorporation of starting materials into the final product. acs.org |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times from hours to minutes. |

While direct protocols for this compound are not detailed in the reviewed literature, these established green methodologies for the broader quinoline class provide a clear roadmap for the development of sustainable synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for structural analysis. ¹H NMR provides information about the number, environment, and coupling of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule (e.g., aromatic, aliphatic, carbonyl).

For 6-Amino-5-methylquinolin-2-ol, specific chemical shifts (δ) are expected for each unique proton and carbon. While a complete, experimentally verified dataset for this specific molecule is not widely published, expected values can be inferred from related structures. For instance, the analysis of similar quinolinone derivatives provides a reference for typical chemical shift ranges.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~2.2 - 2.5 | Singlet (s) |

| -NH₂ | ~3.5 - 5.0 (broad) | Singlet (s) |

| Aromatic CH | ~6.5 - 8.0 | Doublet (d), Singlet (s) |

| Vinyl CH | ~6.5 - 7.0 | Doublet (d) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~15 - 20 |

| Aromatic/Vinyl C-H | ~110 - 140 |

| Aromatic C-N | ~135 - 150 |

| Aromatic C-C | ~115 - 130 |

To definitively assign all proton and carbon signals, especially in a complex aromatic system, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of protons within the quinolinone ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons (typically over two to three bonds). It is crucial for piecing together the molecular skeleton, for example, by correlating the methyl protons to the aromatic carbons at positions 5 and 4a, and the amino protons to the carbon at position 6.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the chemical environment of the nitrogen atoms. For this compound, this technique would show two distinct signals corresponding to the amino (-NH₂) group and the nitrogen atom within the quinolinone ring (lactam), confirming their different electronic environments.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). The molecular formula of this compound is C₁₀H₁₀N₂O.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ |

|---|

Experimental measurement of a mass very close to this calculated value would confirm the elemental composition of the molecule. For comparison, the related compound 6-methylquinolin-2(1H)-one has a calculated m/z for [M+H]⁺ of 160.0757 and a measured value of 160.0762 rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to separate volatile compounds from a mixture and identify them based on their mass spectra mdpi.com. While GC-MS is highly effective for the analysis of complex mixtures, its direct application to this compound might require derivatization to increase its volatility. The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that could be used to confirm its structure.

MALDI-TOF/TOF Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of molecules like this compound. In MALDI-TOF analysis, the compound is expected to show a strong molecular ion peak [M+H]⁺ corresponding to its exact mass.

Further fragmentation analysis using tandem mass spectrometry (TOF/TOF) can elucidate the structural components of the molecule. The fragmentation of quinoline (B57606) derivatives is well-documented and typically involves characteristic losses of small neutral molecules or radicals. chempap.orgcdnsciencepub.com For this compound, the primary fragmentation pathways are predicted to involve the loss of carbon monoxide (CO) from the quinolin-2-ol/one ring, a common feature for 2-hydroxyquinolines and quinolones. cdnsciencepub.com Another significant fragmentation pathway for quinoline compounds is the expulsion of hydrogen cyanide (HCN). chempap.orgrsc.org

Substituent groups also direct fragmentation. The loss of a methyl radical (•CH₃) from the molecular ion is a plausible pathway. The presence of the amino group can lead to the elimination of ammonia (B1221849) (NH₃) or related radicals under certain conditions. The precise fragmentation pattern helps confirm the connectivity and arrangement of the functional groups on the quinoline core.

Table 1: Predicted MALDI-TOF/TOF Fragmentation Data for this compound (C₁₀H₁₀N₂O)

| Predicted Fragment | Description of Neutral Loss | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 175.08 |

| [M+H - CO]⁺ | Loss of Carbon Monoxide | 147.09 |

| [M+H - HCN]⁺ | Loss of Hydrogen Cyanide | 148.07 |

| [M+H - •CH₃]⁺ | Loss of Methyl Radical | 160.06 |

| [M+H - CO - HCN]⁺ | Sequential loss of CO and HCN | 120.08 |

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared) for Functional Group Identification

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) spectroscopy, is essential for identifying the functional groups within this compound. The spectrum is expected to be complex due to the presence of multiple functional groups and the possibility of tautomerism between the quinolin-2-ol and the quinolin-2(1H)-one form. researchgate.net

The quinolin-2-ol tautomer would be characterized by a distinct O-H stretching vibration. In contrast, the quinolin-2(1H)-one tautomer would exhibit a strong carbonyl (C=O) stretching absorption, typically in the range of 1650-1690 cm⁻¹, and an N-H stretch from the lactam ring. researchgate.net The amino group (-NH₂) will display characteristic symmetric and asymmetric N-H stretching bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. The quinoline ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations in the fingerprint region (1400-1600 cm⁻¹).

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) / N-H (Lactam) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=O (Lactam Tautomer) | Stretching | 1650 - 1690 |

| C=C / C=N (Aromatic Ring) | Stretching | 1400 - 1620 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1200 - 1300 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

The electronic absorption and emission properties of this compound, determined by UV-Vis and fluorescence spectroscopy, are governed by the π-conjugated system of the quinoline core. The presence of electron-donating groups—the amino (-NH₂) and hydroxyl (-OH) groups—is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted quinoline. researchgate.net

The UV-Vis spectrum will likely show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The specific positions of these bands are sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net In polar solvents, hydrogen bonding can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.

Many amino and hydroxy-substituted quinoline derivatives are known to be fluorescent. nih.govacs.org Excitation at the absorption maxima should lead to fluorescence emission at a longer wavelength, with the difference known as the Stokes shift. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. The presence of both amino and hydroxyl/oxo groups can lead to complex excited-state dynamics, including the potential for intramolecular charge transfer (ICT), which often results in strong solvatochromism in the fluorescence emission. researchgate.net

Table 3: Predicted Photophysical Properties for this compound

| Property | Predicted Range | Influencing Factors |

| Absorption Maxima (λ_max) | 280 - 400 nm | Solvent polarity, pH, tautomeric form |

| Molar Extinction Coefficient (ε) | 10³ - 10⁴ M⁻¹cm⁻¹ | Specific electronic transition |

| Emission Maxima (λ_em) | 400 - 550 nm | Solvent polarity, excited-state processes (ICT) |

| Stokes Shift | 50 - 150 nm | Molecular rigidity, solvent relaxation |

| Fluorescence Quantum Yield (Φ_F) | Variable (0.01 - 0.5) | Solvent, temperature, presence of quenchers |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would confirm which tautomer (the -ol or -one form) is present in the crystal lattice. Studies on similar compounds often show that the quinolin-2(1H)-one (lactam) form is predominant in the solid state due to its ability to form stable, hydrogen-bonded dimers. researchgate.net

A crystal structure analysis would provide detailed information on bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoline ring system. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant feature, with potential interactions involving the amino group, the hydroxyl/lactam group, and the quinoline nitrogen atom. These hydrogen bonds can lead to the formation of extended networks, such as chains or sheets, within the crystal lattice. The planarity of the molecule may also facilitate π-π stacking interactions between adjacent quinoline rings, further stabilizing the crystal structure.

Table 4: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter | Predicted Value / Observation |

| Crystal System | Monoclinic or Orthorhombic (Common for such compounds) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Dominant Tautomer | Likely the quinolin-2(1H)-one form |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonds (dimer formation) |

| N-H···N hydrogen bonds | |

| π-π stacking of quinoline rings |

Computational Chemistry and Theoretical Investigations of 6 Amino 5 Methylquinolin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 6-Amino-5-methylquinolin-2-ol, such calculations would be invaluable for understanding its fundamental chemical nature.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

No published data is currently available for these parameters for this compound.

Vibrational Frequency and Chemical Shift Computations

DFT calculations can predict vibrational (infrared) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra are powerful tools for identifying and characterizing the molecule, often used in conjunction with experimental data. For related compounds like 6-amino-2-methylquinoline, experimental 1H NMR data is available, but computational verification for this compound is absent.

Table 2: Hypothetical Computed Vibrational and NMR Data for this compound

| Data Type | Predicted Values | Purpose |

| Key IR Frequencies (cm⁻¹) | Data not available | Functional group identification (e.g., N-H, O-H, C=O stretches) |

| ¹H NMR Chemical Shifts (ppm) | Data not available | Proton environment characterization |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Carbon skeleton characterization |

No published data is currently available for these parameters for this compound.

Transition State Modeling and Reaction Energetics

Understanding the reaction mechanisms involving this compound would require modeling the transition states of its potential reactions. These calculations provide insights into reaction barriers and thermodynamics, guiding synthetic efforts. Such studies have not been reported for this specific molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Interactions

MD simulations could reveal the dynamic behavior of this compound in various environments, such as in solution. These simulations track the movements of atoms over time, providing a picture of the molecule's flexibility, conformational changes, and interactions with surrounding solvent molecules. This area of research remains unexplored for this compound.

Molecular Docking Studies for Ligand-Target Interactions (in non-human biological systems)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. While docking studies have been performed on other 2-aminoquinoline (B145021) derivatives, there is no published research showing the docking of this compound into the active site of any non-human biological target. Such studies would be the first step in exploring its potential as an inhibitor or ligand in various biological pathways.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of Derivatives

QSAR and QSPR models are statistical models that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. Developing such models for derivatives of this compound would require a dataset of multiple, structurally similar compounds with measured activities or properties. As the foundational data for the parent compound is scarce, no such models have been developed.

Lack of Available Data on the Computational Chemistry of this compound

A thorough investigation of scientific literature and databases has revealed a significant gap in the computational and theoretical analysis of the chemical compound this compound. Specifically, no research findings or detailed data are currently available regarding in silico mechanistic probes of its chemical reactions.

Extensive searches for scholarly articles, including computational chemistry studies, theoretical investigations, and reaction mechanism analyses, did not yield any specific results for this compound. While information exists for related quinoline (B57606) derivatives, the strict focus on the specified compound as per the user's request precludes the inclusion of analogous data.

The requested section, "," and its subsection, "4.5. In Silico Mechanistic Probes of Chemical Reactions," require detailed research findings and data tables that are not present in the current body of scientific literature.

Therefore, it is not possible to generate a scientifically accurate and evidence-based article on this specific topic at this time. Further research and computational studies would need to be conducted by the scientific community to provide the necessary data to fulfill this request.

No Scientific Data Available for this compound's Biological Activities

Despite a thorough search of available scientific literature, no research data was found regarding the biological activities of the chemical compound this compound.

Extensive database searches for in vitro and in silico studies on the antimicrobial and anticancer properties of this compound did not yield any relevant results. Consequently, the requested article detailing its efficacy against bacterial and fungal pathogens, its antiproliferative effects on cancer cell lines, and the proposed mechanisms of action cannot be generated at this time.

The compound is identified by its CAS Number 90914-96-8 and is listed in chemical supplier databases. However, beyond its basic chemical identity, there is no public-facing research available to fulfill the specific requirements of the requested article, which included:

Antimicrobial Activity Investigations:

In Vitro Efficacy against Bacterial Strains

In Vitro Efficacy against Fungal Pathogens

Proposed Mechanisms of Antimicrobial Action

Anticancer Activity Studies in Cellular Models:

In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Proposed Cellular and Molecular Mechanisms

Without any scientific studies on these aspects of this compound, it is not possible to provide an accurate and informative article as per the user's structured outline. Further research would be required to be conducted and published on this specific compound to enable a comprehensive review of its biological and biochemical interactions.

Exploration of Biological Activities and Biochemical Interactions in Vitro and in Silico

Antioxidant Activity Evaluation

The antioxidant potential of quinoline (B57606) derivatives is a subject of considerable research interest. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capacity of phenolic compounds, including quinolin-2-ols, is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.

Studies on various quinolinol derivatives have demonstrated their efficacy in in vitro antioxidant assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. For instance, the modification of isatin (B1672199) to produce 2-(4-methylphenyl)quinoline-4-carboxylic acid resulted in a compound with a 40.43% inhibition of DPPH at a concentration of 5 mg/L, whereas the parent isatin showed no activity. This suggests that the quinoline scaffold can significantly enhance antioxidant capacity.

Table 1: In Vitro Antioxidant Activity of Selected Quinoline Derivatives This table is representative of data available for related quinoline structures and is intended to provide context for the potential activity of 6-Amino-5-methylquinolin-2-ol.

| Compound/Derivative | Assay | Results | Reference |

|---|---|---|---|

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH | 40.43% inhibition at 5 mg/L | |

| 2-methylquinoline-4-carboxylic acid | DPPH | 30.25% inhibition at 5 mg/L | |

| Caffeic acid derivatives of 8-aminoquinoline (B160924) | DPPH | Good radical scavenging activity |

Antituberculosis and Antimycobacterial Research

Quinoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, particularly in light of increasing drug resistance. Several quinoline-based drugs, such as bedaquiline, have been approved for the treatment of multidrug-resistant tuberculosis. The mechanism of action for many quinoline derivatives involves the inhibition of essential mycobacterial enzymes, such as DNA gyrase.

A number of studies have highlighted the antimycobacterial potential of substituted quinolines. For example, a series of isatin-tethered quinolines demonstrated potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.06 µg/mL. Another study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives reported moderate to good antitubercular activity against M. tuberculosis H37Rv, with MIC values ranging from 9.2–106.4 µM. The substitution pattern on the quinoline ring, including the presence of halogens and alkoxy groups, was found to significantly influence the activity.

Given that this compound possesses both an amino and a methyl group on the benzene (B151609) ring of the quinoline scaffold, it is plausible that this compound could exhibit antimycobacterial properties. The electronic and steric effects of these substituents could play a crucial role in its interaction with mycobacterial targets. Further in vitro screening of this compound against various Mycobacterium species would be necessary to validate this potential.

Table 2: Antitubercular Activity of Representative Quinoline Derivatives This table presents data for related quinoline structures to illustrate the potential antitubercular activity of this compound.

| Compound/Derivative | Target Strain | MIC | Reference |

|---|---|---|---|

| Isatin-tethered quinoline (Q8b) | M. tuberculosis | 0.06 µg/mL | |

| 2-(Quinolin-4-yl)-1-methoxypropan-2-ol (8a) | M. tuberculosis H37Rv | 14.4 µM | |

| 4-(1-adamantyl)-2-quinolinecarbohydrazide | M. tuberculosis H37Rv | 6.25 µg/mL |

Enzyme Modulation and Inhibition Studies

The ability of quinoline-based compounds to modulate the activity of various enzymes is a key aspect of their therapeutic potential. Research has shown that quinoline derivatives can act as inhibitors for a range of enzymes, including proteases, kinases, and topoisomerases.

For instance, quinolinol derivatives have been investigated as inhibitors of botulinum neurotoxin A (BoNT/A), a zinc-containing metalloprotease. The inhibitory activity of these compounds is often linked to their ability to chelate the metal ion in the enzyme's active site. The structure-activity relationship studies revealed that substitutions at various positions on the quinolinol ring significantly impact the inhibitory potency.

Furthermore, quinoline-based compounds have been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases. This inhibitory action can occur through mechanisms like DNA intercalation, leading to conformational changes in the enzyme-DNA complex. Considering the structural features of this compound, particularly the presence of heteroatoms with lone pairs of electrons, it is conceivable that this compound could interact with and potentially inhibit various enzymes. Molecular docking and in vitro enzymatic assays would be essential to identify specific enzyme targets and to elucidate the mechanism of inhibition.

Investigations into Interactions with Biological Macromolecules (e.g., DNA, Proteins, RNA)

The interaction of small molecules with biological macromolecules is fundamental to their biological activity. Quinoline derivatives have been shown to interact with DNA, proteins, and potentially RNA. The planar aromatic structure of the quinoline ring is conducive to intercalation between the base pairs of DNA.

Studies on heterocyclic substituted quinoline Schiff bases have demonstrated their ability to bind to calf thymus DNA (CT-DNA), as evidenced by spectroscopic and viscosity measurements. This interaction can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for their antimicrobial and anticancer effects.

In addition to DNA, quinoline derivatives can also bind to proteins. The interaction of these compounds with proteins can be driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions. For example, molecular docking studies have suggested that quinoline derivatives can bind to the active sites of enzymes like DNA gyrase and topoisomerase IV. The amino and hydroxyl groups of this compound could participate in hydrogen bonding with amino acid residues in protein binding pockets, while the quinoline ring system could engage in hydrophobic and π-π stacking interactions.

Biological Target Identification and Validation (in vitro systems)

Identifying the specific biological targets of a compound is crucial for understanding its mechanism of action. For quinoline derivatives, a number of potential targets have been identified through in vitro studies. As mentioned previously, DNA gyrase and topoisomerase are known targets for some antibacterial quinolones.

In the context of cancer, quinoline derivatives have been found to target various proteins involved in cell proliferation and survival. For example, molecular docking studies have suggested that some 2-arylquinoline derivatives could be selective regulators of KDM (lysine-specific demethylase) proteins. Additionally, certain quinoline analogs have been identified as inhibitors of multidrug resistance protein 2 (MRP2), a transporter protein that contributes to drug resistance in cancer cells.

For this compound, a systematic approach to target identification would involve screening against a panel of biologically relevant enzymes and receptors. Techniques such as affinity chromatography, and proteomics-based approaches could be employed to identify binding partners and potential biological targets in various in vitro systems.

Reactivation of Latent Gene Expression in In Vitro Viral Models (e.g., HIV-1 latency in cell lines for related quinolines)

A significant challenge in the treatment of viral infections such as HIV-1 is the presence of latent viral reservoirs. The "shock and kill" strategy aims to reactivate these latent viruses, making them susceptible to antiretroviral therapy and the host immune system. Interestingly, derivatives of quinoline-8-ol have been identified as potential latency-reversing agents (LRAs) for HIV-1.

In vitro studies using latently infected primary CD4+ T cell models have shown that certain quinoline-8-ol derivatives can induce HIV-1 expression without causing global T cell activation, which is a desirable characteristic for an LRA. The precise mechanism of action for these compounds is still under investigation, but it is hypothesized that they may act through pathways that lead to the activation of the HIV-1 promoter. Other compounds, such as the coumarin (B35378) scopoletin, have been shown to reactivate latent HIV-1 by inducing NF-κB expression.

The structural similarity of this compound to the quinolin-8-ol scaffold suggests that it could be a candidate for investigation as an HIV-1 latency-reversing agent. In vitro assays using latently infected cell lines, such as J-Lat cells, would be the initial step in evaluating its potential in this area.

Materials Science and Diverse Research Applications of 6 Amino 5 Methylquinolin 2 Ol and Its Derivatives

Role as Versatile Chemical Building Blocks in Organic Synthesis

Quinoline (B57606) derivatives, including those structurally related to 6-Amino-5-methylquinolin-2-ol, serve as pivotal intermediates in organic synthesis. The presence of multiple functional groups—the secondary amine in the quinoline ring, the primary amino group, the hydroxyl group (in its tautomeric form), and the methyl group—offers several reactive sites for chemical modification. This versatility allows for the construction of more complex molecular architectures.

Organic synthesis often utilizes such building blocks for the creation of novel compounds with specific, targeted properties. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation and coupling reactions. The hydroxyl group of the quinolin-2-ol tautomer can be alkylated or acylated to introduce new functionalities. These reactions enable the synthesis of a diverse library of compounds for various applications, including the development of pharmacologically active agents and functional materials.

For instance, amino acetophenones are recognized as valuable starting materials for the diversity-oriented synthesis of natural product analogs, including 4-quinolones. This highlights the general utility of amino-functionalized aromatic compounds in constructing heterocyclic systems. The synthesis of novel amino acid derivatives of quinolines has also been reported, showcasing the role of the quinoline scaffold in creating hybrid molecules with potential biological activities.

| Starting Material | Reaction Type | Resulting Structure | Potential Application |

| Amino-substituted quinoline | Diazotization | Diazonium salt intermediate | Further functionalization |

| Quinolin-2-ol | Alkylation/Acylation | O-substituted quinoline | Modified solubility and electronic properties |

| Aminoquinoline | Condensation with carbonyls | Schiff base formation | Precursor to other heterocycles |

Applications in Proteomics Research and Biochemical Assays

While specific applications of this compound in proteomics are not extensively documented, the fluorescent properties inherent to many quinoline derivatives suggest their potential in this field. Fluorescent probes are crucial tools in proteomics and biochemical assays for the detection and quantification of proteins and other biomolecules.

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are well-known fluorogenic chelators for metal ions, a principle that can be extended to the labeling of metalloproteins or the development of enzyme activity assays that involve metal cofactors. The fluorescence of these compounds is often sensitive to the local environment, which can be exploited to probe protein conformational changes or binding events. The development of fluorescent quinoline-based sensors for various analytes underscores their utility in creating sensitive detection methods. nih.govnih.gov

The synthesis of amino acid derivatives of quinolines points towards their potential use as fluorescent labels for peptides and proteins. mdpi.com Such labeled biomolecules can be used in a variety of biochemical assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.

Development of Biosensors for Detection of Biomolecules

The development of biosensors is a rapidly advancing field, and quinoline derivatives are attractive candidates for the design of the recognition and signaling components of these devices. Their ability to interact with various analytes and produce a measurable optical or electrochemical signal is key to their application.

Fluorescent chemosensors based on the quinoline scaffold have been extensively studied for the detection of metal ions. researchgate.netresearchgate.net For example, 8-amidoquinoline derivatives have shown great potential as receptors for zinc ions, which are important in numerous biological processes. researchgate.net The design of these sensors often involves linking the quinoline fluorophore to a specific recognition element, such as a chelating agent.

While the detection of metal ions is a primary application, the versatility of the quinoline structure allows for its incorporation into sensors for other biomolecules. By functionalizing the quinoline core with specific binding moieties, it is possible to create biosensors for a wide range of targets. The rigid and planar structure of the quinoline ring can also facilitate π-π stacking interactions with biomolecules like DNA, offering another avenue for biosensor development.

Utility in Chromatographic Separation Techniques

Quinoline derivatives have found utility in the field of chromatography, both as analytes in separation studies and as components of stationary phases. The structural features of these compounds, such as their polarity and ability to engage in various intermolecular interactions, influence their retention behavior in different chromatographic systems.

Studies have investigated the relationships between the structure of quinoline derivatives and their retention in reversed-phase liquid chromatography. nih.govresearchgate.net These quantitative structure-chromatographic retention relationship (QSRR) studies help in understanding the separation mechanisms and in predicting the retention times of related compounds.

Furthermore, 8-hydroxyquinoline and its derivatives have been used in chromatography as chelating agents for the separation and determination of metal ions. mdpi.com The ability of these compounds to form stable and often colored or fluorescent complexes with metal ions allows for their sensitive detection after chromatographic separation. There is potential for the development of chiral stationary phases based on quinoline derivatives for the separation of enantiomers, given the importance of chirality in many biologically active molecules.

Potential in Advanced Materials and Polymer Science (e.g., functional polymers, pigments, dyes)

The photophysical properties of quinoline derivatives, particularly their fluorescence, make them valuable components in the design of advanced materials and polymers. These materials can find applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks.

Quinoline-based dyes can exhibit a range of colors and are known for their use in various applications. For instance, Quinoline Yellow is a known colorant. The incorporation of quinoline moieties into polymer backbones or as side chains can lead to the development of functional polymers with tailored optical and electronic properties. For example, novel acrylate (B77674) monomers based on quinoline have been synthesized and polymerized to create materials with potential biological applications. nih.gov

The ability of certain quinoline derivatives to exhibit intramolecular charge transfer (ICT) makes them sensitive to their environment, a property that is highly desirable for the development of smart materials that respond to external stimuli such as polarity, temperature, or the presence of specific analytes. nih.gov

| Material Type | Key Property | Potential Application |

| Functional Polymers | Fluorescence, Environmental Sensitivity | OLEDs, Sensors, Smart Coatings |

| Pigments and Dyes | Color, Photostability | Inks, Textiles, Plastics |

| Fluorescent Probes | High Quantum Yield, Analyte Specificity | Bio-imaging, Security Features |

Corrosion Inhibition Studies for Metal Protection (for related quinoline derivatives)

Quinoline and its derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net

The adsorption process is facilitated by the presence of the nitrogen atom in the quinoline ring, which has a lone pair of electrons that can coordinate with vacant d-orbitals of the metal atoms. Additionally, the planar structure of the quinoline ring allows for effective surface coverage. The presence of substituent groups, such as amino (-NH2) and hydroxyl (-OH), can further enhance the corrosion inhibition efficiency by providing additional adsorption centers. researchgate.net

Studies on various quinoline derivatives, including 8-aminoquinoline, have demonstrated their ability to act as effective corrosion inhibitors for materials like aluminum alloys in sodium chloride solutions. researchgate.netiaea.org The formation of a protective film has been confirmed by various techniques, including electrochemical measurements and surface analysis.

Table of Corrosion Inhibition Efficiency for Selected Quinoline Derivatives

| Quinoline Derivative | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| 8-Aminoquinoline (8-AQ) | AA5052 Aluminium Alloy | 3% NaCl | High |

| 8-Nitroquinoline (8-NQ) | AA5052 Aluminium Alloy | 3% NaCl | High |

Note: The table provides a qualitative summary of findings from different studies and the exact efficiency can vary with concentration and specific conditions.

Chemosensing Applications for Environmental and Chemical Monitoring (e.g., pH, metal ions)

The development of chemosensors for the detection of environmentally and biologically important species is a critical area of research. Quinoline derivatives have emerged as a versatile platform for the design of fluorescent and colorimetric chemosensors due to their responsive photophysical properties.

A primary application of quinoline-based chemosensors is the detection of metal ions. rsc.orgacs.orgnih.gov The nitrogen and often a strategically placed hydroxyl or amino group can act as a chelating site for metal ions. This binding event often leads to a significant change in the fluorescence or absorption spectrum of the molecule, allowing for the sensitive and selective detection of the target ion. For example, novel quinoline derivatives have been designed as highly selective and sensitive fluorescent sensors for Fe³⁺. rsc.orgnih.gov

Beyond metal ions, quinoline derivatives have also been developed as pH sensors. The nitrogen atom in the quinoline ring can be protonated or deprotonated depending on the pH of the solution, leading to changes in the electronic structure and, consequently, the optical properties of the molecule. A simple aminoquinoline derivative has been successfully utilized for the naked-eye colorimetric assay of pH. researchgate.net

Summary of Chemosensing Applications of Quinoline Derivatives

| Target Analyte | Sensing Mechanism | Reported Derivative Type |

|---|---|---|

| Metal Ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺) | Chelation-enhanced fluorescence/quenching | 8-Aminoquinoline, 8-Hydroxyquinoline, Thiazole-substituted quinolines |

Future Directions and Emerging Research Avenues for 6 Amino 5 Methylquinolin 2 Ol Research

Exploration of Untapped Synthetic Methodologies and Catalytic Systems

The synthesis of quinoline (B57606) derivatives has traditionally been dominated by classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. nih.gov While effective, these methods often require harsh conditions and produce significant waste. The future of 6-Amino-5-methylquinolin-2-ol synthesis lies in the adoption of modern, efficient, and sustainable methodologies.

A paradigm shift from conventional protocols to advanced green methodologies has begun to revolutionize the synthesis of quinoline derivatives. researchgate.net Future research should focus on developing novel synthetic routes for this compound and its analogs that prioritize sustainability by minimizing waste, solvent consumption, and energy input. researchgate.net This includes exploring transition-metal-catalyzed C-H activation pathways, which allow for the direct functionalization of the quinoline core, providing a more atom-economical approach. mdpi.com Catalytic systems involving rhodium, copper, and ligand-free cobalt have already shown promise in the synthesis of other quinoline derivatives. mdpi.com

Furthermore, the exploration of photo-induced oxidative cyclization and metal-free synthesis strategies, such as those using iodine as a catalyst, presents an environmentally friendly avenue for creating new C-C and C-N bonds under mild conditions. acs.org The use of novel catalytic systems, such as silica-functionalized magnetite nanoparticles (Fe3O4@SiO2), could significantly improve reaction yields and reduce reaction times, as has been demonstrated in the synthesis of 2-methyl-6-nitroquinoline. nih.gov

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Feature | Traditional Methods (e.g., Skraup) | Emerging Methodologies |

|---|---|---|

| Reaction Conditions | Often harsh (high temperature, strong acids) | Generally mild |

| Catalysts | Mineral acids, Lewis acids | Transition metals (Rh, Cu, Co), Nanomaterials, Photocatalysts, Metal-free catalysts (I2) |

| Key Strategies | Condensation and cyclization | C-H activation, Oxidative annulation, Tandem reactions |

| Sustainability | High energy input, significant waste | Lower energy consumption, reduced waste, use of green solvents researchgate.net |

| Efficiency | Often low to moderate yields | Potentially higher yields and selectivity |

Integration of Advanced Characterization Techniques with High-Throughput Screening

To accelerate the discovery of new applications for this compound derivatives, future research must integrate high-throughput screening (HTS) with advanced analytical techniques. HTS allows for the rapid evaluation of large libraries of compounds against various biological or material-based assays. However, the data generated is only as valuable as the structural and purity confirmation of the tested compounds.

The seamless integration of advanced characterization techniques is therefore crucial. High-resolution mass spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like 1H-13C HSQC and HMBC, should be employed to rapidly confirm the identity and structure of active "hits" from HTS campaigns. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural elucidation, which is vital for understanding intermolecular interactions and guiding further design. helsinki.fi This combination of high-speed screening and in-depth characterization will create a powerful feedback loop for efficiently optimizing the properties of this compound-based compounds.

Discovery of Novel Biological Targets and In-Depth Mechanistic Elucidation (in non-human systems)

While quinoline derivatives are known for a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties, the specific biological targets of this compound are largely unknown. researchgate.net Future research should aim to identify novel biological targets and elucidate the mechanism of action for this compound and its derivatives in non-human systems.

A promising area of investigation is the modulation of cellular signaling pathways. For instance, certain quinolinol analogs have been identified as small-molecule activators of TEAD-dependent transcription, which enhances YAP/TAZ activity. acs.org This pathway is critical in tissue regeneration, suggesting a potential role for this compound derivatives in regenerative medicine research. acs.org Investigating the potential of these compounds to interact with novel protein targets, such as kinases or histone deacetylases (HDACs), could open new therapeutic avenues. acs.org

To achieve a deep mechanistic understanding, modern biochemical and cell-based assays should be utilized. Techniques like cellular thermal shift assays (CETSA) can confirm direct target engagement within cells, while chemoproteomics can identify the full spectrum of protein interaction partners. These in-depth studies are essential for validating new targets and understanding the molecular basis of a compound's activity.

Systematic Development of Structure-Activity and Structure-Property Relationships for Enhanced Functionality

A systematic approach to developing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is fundamental to optimizing the functionality of this compound. This involves the rational design and synthesis of analog libraries where specific positions on the molecule are systematically modified.

Key positions for modification include:

The 5-methyl group: Altering this group to other alkyl chains or introducing electron-withdrawing groups can influence steric interactions and electronic properties.

The 2-ol (keto) group: This group is part of a tautomeric system and offers opportunities for O-alkylation or other modifications to influence solubility and hydrogen bonding.

The aromatic core: Introducing additional substituents on the benzene (B151609) ring portion of the quinoline system can fine-tune electronic properties, lipophilicity, and receptor-binding affinities. researchgate.net

Studies on other quinolines have shown that adding electron-donating groups (like -CH3, -OH) or electron-withdrawing groups (like -Cl, -NO2) can significantly enhance biological efficacy. researchgate.net Similarly, the lipophilicity of quinoline derivatives has been correlated with their cytotoxic effects in cancer cell lines. rsc.org By systematically creating derivatives and correlating their structural changes with observed effects on biological activity or material properties, predictive models can be built to guide the design of next-generation compounds with enhanced functionality.

Table 2: Potential Modifications to this compound for SAR/SPR Studies

| Position of Modification | Type of Modification | Potential Impact on Properties |

|---|---|---|

| C6-NH2 | Alkylation, Acylation, Sulfonylation | Modulate basicity, hydrogen bonding, and steric bulk |

| C5-CH3 | Halogenation, Extension to larger alkyls | Tune lipophilicity and electronic effects |

| C2-OH | O-Alkylation, O-Acylation | Alter solubility, tautomeric equilibrium, and metal chelation ability |

| Aromatic Ring (C7, C8) | Halogenation, Nitration, Methoxy addition | Modify electronic density, lipophilicity, and metabolic stability |

Innovations in Multidisciplinary Applications and Sustainable Chemical Processes

The future for this compound is not limited to biological applications. The inherent properties of the quinoline scaffold, such as its rigidity and potential for fluorescence, make it an attractive candidate for materials science. Research should explore the potential of its derivatives in areas like organic light-emitting diodes (OLEDs), chemical sensors, or as ligands for metal complexes with unique catalytic or photophysical properties.

Central to all future research, from synthesis to application, must be the principles of sustainable and green chemistry. nih.gov This involves not only the development of eco-friendly synthetic protocols using green catalysts and solvents like ethanol (B145695) and water, but also designing molecules that are less hazardous and have a minimal environmental footprint. researchgate.net The lifecycle of any new compound, from its creation to its final application and disposal, should be considered to ensure that chemical innovation proceeds in an environmentally responsible manner.

Q & A

Q. Key Reaction Conditions Table :

| Reaction Type | Reagents/Conditions | Product Class | Yield (%) |

|---|---|---|---|

| Schiff base formation | Salicylaldehyde, ethanol, reflux | Quinoline-Schiff base | 65–75 |

| Isoindole synthesis | Phthalic anhydride, dioxane–acetic acid | Isoindole-1,3-dione | 70–80 |

| Thiourea derivatization | Phenyl isothiocyanate, ethanol, 5–6 h | N-phenylthiourea derivative | 85–90 |

Basic: What spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

Methodological Answer:

- 1H/13C NMR : Essential for confirming substituent positions and hydrogen environments. For example, the quinoline ring protons resonate at δ 7.2–8.5 ppm, while hydroxyl (-OH) and amino (-NH2) groups appear as broad singlelets .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. The parent ion [M+H]+ for the base compound (C10H10N2O) is m/z 175.1 .

- X-ray Crystallography : Used for absolute structural confirmation (e.g., SHELXL refinement for crystal structures) .

Advanced: How should researchers design experiments to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Target Selection : Prioritize derivatives with electron-withdrawing groups (e.g., thioureas, thiazoles) due to enhanced antimicrobial and antiviral potential .

- Assay Design :

- Antimicrobial Activity : Use agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Antiviral Screening : Employ plaque reduction assays (e.g., against influenza or coronaviruses) with IC50 calculations.

- Controls : Include positive controls (e.g., ciprofloxacin for bacteria, remdesivir for viruses) and solvent-only negative controls .

Advanced: How can conflicting spectral or bioactivity data be resolved during analysis?

Methodological Answer:

- Data Triangulation : Cross-validate NMR findings with IR (e.g., -OH stretch at 3200–3500 cm⁻¹) and HPLC purity data (>95%) .

- Dose-Response Reproducibility : Repeat bioassays in triplicate and apply statistical tests (e.g., ANOVA) to address variability.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts or docking studies (AutoDock Vina) to rationalize bioactivity discrepancies .

Advanced: What strategies enhance the solubility or bioavailability of this compound derivatives?

Methodological Answer:

- Structural Modifications :

- Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles for targeted delivery .

Advanced: How do solvent polarity and temperature influence the regioselectivity of reactions involving this compound?

Methodological Answer:

- Polar Protic Solvents (e.g., ethanol) : Favor nucleophilic substitution at the 6-amino group due to hydrogen bonding stabilization .

- High-Temperature Reflux : Accelerates cyclization reactions (e.g., thiazolidinone formation) but may reduce yields via side reactions. Optimize at 80–100°C .

- Solvent Selection Table :

| Solvent Type | Effect on Reaction | Example Application |

|---|---|---|

| Ethanol (protic) | Enhances Schiff base formation | Synthesis of quinoline-imine |

| Dioxane (aprotic) | Stabilizes intermediates in anhydride reactions | Isoindole-1,3-dione synthesis |

Basic: What methods ensure the purity of this compound derivatives post-synthesis?

Methodological Answer:

- Chromatography : Use silica gel column chromatography (ethyl acetate/hexane, 3:7) for preliminary purification.

- Recrystallization : Employ ethanol-water mixtures (1:1) to isolate crystalline products.

- HPLC Validation : Utilize C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm for purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.